molecular formula C9H7F3INO2 B1456290 N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide CAS No. 874814-76-3

N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide

Cat. No. B1456290
M. Wt: 345.06 g/mol
InChI Key: VKFCCXQAJIOELL-UHFFFAOYSA-N
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Description

N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide is a chemical compound with the CAS number 874814-76-3 . It has a molecular weight of 345.06 .

Physical and Chemical Properties The compound is a solid with a melting point between 143 - 145 degrees Celsius . Its IUPAC name is N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide . The InChI code for this compound is 1S/C9H7F3INO2/c1-5(15)14-7-3-2-6(13)4-8(7)16-9(10,11)12/h2-4H,1H3,(H,14,15) .

Scientific Research Applications

Applications in Synthesis and Material Science

N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide and its derivatives have been extensively studied for their applications in synthesis and material science. For instance, N-halogeno compounds, including perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], demonstrate their effectiveness as electrophilic fluorinating agents under mild conditions, indicating their potential in synthesizing fluorinated compounds (Banks, Besheesh, & Tsiliopoulos, 1996). Similarly, studies on N-phenyl-2,2-di(4-chlorophenoxy)acetamide highlight its synthesis process, optimizing conditions for higher yields, which is crucial in material synthesis (Tao Jian-wei, 2009).

Application in Pesticide Development

Compounds derived from N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide have potential applications in pesticide development. X-ray powder diffraction characterization of derivatives such as N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide suggests their potential as effective pesticides (Olszewska, Pikus, & Tarasiuk, 2008).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry and drug design, N-(2-hydroxy phenyl) acetamide derivatives have been investigated for their anti-arthritic and anti-inflammatory properties. A study on N-(2-hydroxy phenyl) acetamide showed significant anti-arthritic properties in adjuvant-induced arthritis in rats, indicating its therapeutic potential (Jawed, Shah, Jamall, & Simjee, 2010). Moreover, computational and vibrational analysis of compounds like N-(2-(trifluoromethyl)phenyl)acetamide provide insights into their structural, electrical, and chemical activities, which are crucial for drug development (Aayisha et al., 2019).

Applications in Radiopharmaceuticals

N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide derivatives have also found applications in radiopharmaceuticals. For instance, the synthesis of radiolabelled chloroacetanilide herbicide and dichloroacetamide safeners indicates the compound's utility in studying metabolism and modes of action of various substances (Latli & Casida, 1995).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3INO2/c1-5(15)14-7-3-2-6(13)4-8(7)16-9(10,11)12/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFCCXQAJIOELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)I)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KN Lee - 2017 - search.proquest.com
Carbon-carbon and carbon-heteroatom bond-forming reactions lie at the heart of synthetic organic chemistry. They allow construction of complex molecular frameworks and introduction …
Number of citations: 2 search.proquest.com

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